1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide
Description
1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 2-fluoroethyl group at the N1 position, a piperidin-2-yl substituent at the C3 position, and a carboxamide moiety at the C5 position. The piperidin-2-yl group introduces a heterocyclic amine, which may influence conformational flexibility and receptor binding interactions. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors such as kinases, proteases, or G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-piperidin-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-6-16-10(11(13)17)7-9(15-16)8-3-1-2-5-14-8/h7-8,14H,1-6H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMAUOMTCAYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound featuring a pyrazole ring that has garnered attention for its diverse biological activities. Its structural components, including the fluoroethyl and piperidinyl groups, contribute to its interaction with various biological targets, making it a promising candidate in medicinal chemistry.
- Molecular Formula : C11H17FN4O
- Molecular Weight : 240.28 g/mol
- CAS Number : 2098070-64-3
- SMILES Notation : FCCn1nc(cc1C(=O)N)C1CCCCN1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoroethyl group enhances metabolic stability and binding affinity, which can lead to modulation of target activities through inhibition or activation. This mechanism is crucial for its potential therapeutic effects in various diseases.
Biological Activities
1-(2-Fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide exhibits a broad spectrum of biological activities:
- Anti-inflammatory Activity :
- Anticancer Potential :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide, it is useful to compare it with related compounds:
| Compound Name | Structural Modification | Biological Activity |
|---|---|---|
| 1-(2-chloroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide | Chlorine instead of fluorine | Moderate anti-inflammatory effects |
| 1-(2-bromoethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide | Bromine instead of fluorine | Lower binding affinity compared to fluorinated variant |
| 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide | Pyridinyl group variation | Enhanced selectivity towards certain receptors |
The fluoroethyl substitution appears to provide superior metabolic stability and biological activity compared to its chloro and bromo counterparts.
Case Studies and Research Findings
Several studies have highlighted the potential applications of pyrazole derivatives:
- Anti-inflammatory Studies :
- Anticancer Research :
- Antimicrobial Testing :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H17FN4O
- Molecular Weight : 240.2773 g/mol
- Structure : The compound features a pyrazole ring substituted with a piperidine moiety and a fluorinated ethyl group, contributing to its unique pharmacological properties.
PDE Inhibition
One of the prominent areas of research involving this compound is its role as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE10A. PDE10A inhibitors are being explored for their therapeutic potential in treating neurological disorders such as schizophrenia and Huntington's disease. The introduction of fluorinated groups enhances the metabolic stability and selectivity of these inhibitors, making compounds like 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide valuable in drug development .
Imaging Agents
The incorporation of fluorine in the structure allows for the development of positron emission tomography (PET) imaging agents. Research has indicated that fluorinated pyrazole derivatives can be labeled effectively for in vivo imaging, aiding in the visualization of biological processes and disease states in preclinical models . This application is critical for advancing diagnostic techniques in medicine.
Case Study 1: Synthesis and Evaluation of PDE10A Inhibitors
A study focused on synthesizing a series of fluorine-containing PDE10A inhibitors demonstrated that modifications to the pyrazole moiety can significantly enhance binding affinity and selectivity. The synthesized compounds were evaluated for their inhibitory activity against PDE10A, with some derivatives showing IC50 values below 1 nM, indicating potent activity . This highlights the potential of 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide as a lead compound in developing novel therapeutics.
Case Study 2: Pharmacokinetic Studies
Another research effort investigated the pharmacokinetics of fluorinated pyrazole derivatives in rodent models. The studies revealed improved bioavailability and brain penetration compared to non-fluorinated analogs, underscoring the importance of fluorine substitution in enhancing the pharmacological profile of these compounds . This is particularly relevant for compounds targeting central nervous system disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A detailed comparison with structurally related pyrazole-5-carboxamide derivatives highlights key differences in substituents and pharmacological properties:
Key Observations
Substituent Effects on Bioactivity The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl in ). Fluorine’s electronegativity also enhances binding affinity in hydrophobic pockets . The piperidin-2-yl group distinguishes the target from compounds with aryl or sulfonamide substituents (e.g., ). Piperidine’s basic nitrogen may facilitate interactions with acidic residues in enzyme active sites or GPCRs.
Pharmacological Potential Unlike 3,5-AB-CHMFUPPYCA, which exhibits SCRA activity , the target compound’s piperidine moiety may redirect its activity toward non-cannabinoid targets, such as serotonin or dopamine receptors. The absence of a trifluoromethyl group (common in ) suggests the target may lack the steric bulk required for protease inhibition but could favor interactions with smaller binding pockets.
Synthetic Considerations
- The synthesis likely parallels methods for ethyl 1-(2-bromoethyl)pyrazole derivatives (e.g., bromoethyl intermediates in ). Fluorination may involve nucleophilic substitution or fluoroalkylation reagents .
Analytical Characterization
- As seen in , the target compound would require NMR (¹H, ¹⁹F), LC-MS, and elemental analysis to confirm regiochemistry and purity. Crystal structure analysis (if feasible) could resolve piperidine ring conformation .
Challenges and Opportunities
- Uncertain Target Profile : While structural analogs target diverse pathways (e.g., coagulation , kallikrein inhibition ), the biological activity of the target remains speculative.
- Optimization Potential: Introducing a sulfonyl group (as in ) could enhance solubility, while replacing piperidine with morpholine might alter pharmacokinetics.
Preparation Methods
Formation of the Pyrazole Core
A representative synthetic route begins with the preparation of β-enamino diketones or β-keto esters derived from piperidine carboxylic acids protected with suitable groups (e.g., Boc protection). These intermediates react with hydrazine derivatives to form the pyrazole ring:
Step 1: Synthesis of β-keto esters from piperidine-2-carboxylic acid derivatives using Meldrum’s acid and coupling agents such as EDC·HCl and DMAP.
Step 2: Conversion of β-keto esters to β-enamino diketones via reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA).
Step 3: Condensation of β-enamino diketones with hydrazine derivatives to afford 3-(piperidin-2-yl)-1H-pyrazole-5-carboxylates.
Introduction of the 2-Fluoroethyl Group at N-1
Selective N-alkylation of the pyrazole NH at position 1 is achieved by treating the pyrazole intermediate with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a suitable base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or THF. This step yields 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxylate or related derivatives.
Conversion to Carboxamide at C-5
The carboxylate ester is hydrolyzed to the corresponding acid, which is then converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions in solvents like toluene. The acid chloride intermediate is reacted with piperidin-2-yl amine to form the carboxamide functionality at C-5, completing the synthesis of 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | β-Keto ester formation | Piperidine-2-carboxylic acid + Meldrum’s acid, EDC·HCl, DMAP | β-Keto ester intermediate |
| 2 | β-Enamino diketone formation | β-Keto ester + N,N-dimethylformamide dimethyl acetal | β-Enamino diketone |
| 3 | Pyrazole ring formation | β-Enamino diketone + hydrazine derivative | 3-(piperidin-2-yl)-1H-pyrazole-5-carboxylate |
| 4 | N-1 Alkylation | Pyrazole + 2-fluoroethyl halide + base (K2CO3, NaH) | 1-(2-fluoroethyl)-3-(piperidin-2-yl)-pyrazole-5-carboxylate |
| 5 | Ester hydrolysis and acid chloride formation | Hydrolysis (acid/base), then SOCl2 or oxalyl chloride | Pyrazole-5-carbonyl chloride |
| 6 | Amide formation | Acid chloride + piperidin-2-yl amine | 1-(2-fluoroethyl)-3-(piperidin-2-yl)-1H-pyrazole-5-carboxamide |
Detailed Research Findings and Optimization Notes
Base and Solvent Effects: Use of triethylamine or other tertiary amines as base in the amide formation step improves yield and purity of the carboxamide. Aprotic solvents such as THF or dichloromethane are preferred for N-alkylation steps to avoid side reactions.
Temperature Control: Reflux conditions for acid chloride formation and low temperatures (0 °C to room temperature) during amide coupling minimize decomposition and side product formation.
Yield Considerations: Yields for the final carboxamide product range from moderate to good (30-70%), influenced by the purity of intermediates and reaction conditions.
Regiochemistry Confirmation: Nuclear magnetic resonance (NMR) spectroscopy, including NOESY and HMBC experiments, confirm the regiochemistry of substitution on the pyrazole ring and the position of the fluoroethyl and piperidinyl substituents.
Summary Table of Key Preparation Parameters
| Parameter | Condition/Value | Notes |
|---|---|---|
| β-Keto ester formation | EDC·HCl, DMAP, Meldrum’s acid, RT | High purity essential |
| β-Enamino diketone formation | N,N-dimethylformamide dimethyl acetal, RT | Enables pyrazole ring closure |
| Pyrazole ring formation | Hydrazine derivative, protic/aprotic solvent | Regioselectivity solvent-dependent |
| N-Alkylation | 2-Fluoroethyl bromide, K2CO3 or NaH, DMF/THF, RT | Selective N-1 alkylation |
| Acid chloride formation | SOCl2 or oxalyl chloride, reflux, toluene | Complete conversion critical |
| Amide coupling | Piperidin-2-yl amine, triethylamine, DCM, 0 °C to RT | Controlled addition improves yield |
| Final yield | 30-70% | Depends on reaction optimization |
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm ensure >98% purity () .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
How can computational tools aid in the design of novel analogs?
Q. Advanced
- DFT calculations : Predict electronic effects of substituents (e.g., fluoroethyl vs. chloroethyl) on reaction kinetics and regioselectivity .
- ADMET profiling : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .
- Molecular dynamics : Simulate ligand-receptor binding over 100 ns trajectories to assess conformational stability (e.g., for Lp-PLA2 inhibitors in ) .
What are the challenges in scaling up synthesis from lab to pilot plant?
Q. Advanced
- Solvent recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste .
- Catalyst loading : Optimize Pd(PPh3)₄ use to <5 mol% while maintaining yield .
- Safety protocols : Address bromoethyl intermediate toxicity () via closed-system reactors and real-time gas monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
